2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride, also known as 2-(Pyrrolidin-3-yl)propane-1,3-diol hydrochloride, is a chemical compound with the molecular formula CHClNO and a molecular weight of 181.66 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of hydroxyl groups on the propane backbone. It is primarily utilized in scientific research due to its potential biological activities and applications in organic synthesis.
This compound can be classified under several categories based on its structure and applications:
The synthesis of this compound typically involves the reaction of pyrrolidine with suitable precursors such as epoxides or halohydrins, often under acidic conditions to form the hydrochloride salt.
The synthesis of 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride can be achieved through several methods:
The reaction conditions often include:
The molecular structure of 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride consists of:
Key structural data includes:
2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride can undergo various chemical reactions:
The conditions for these reactions may vary widely:
The mechanism of action for 2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride involves its interaction with specific biological targets:
These interactions suggest potential applications in pharmacology and therapeutic development .
Key chemical properties include:
Relevant analytical data may include:
These techniques are employed to confirm structural integrity and purity during synthesis .
2-Pyrrolidin-3-ylpropane-1,2-diol hydrochloride has diverse applications across various fields:
This compound's unique combination of functional groups makes it valuable for research and development in multiple scientific domains.
Vesicular monoamine transporter 2 is an integral 12-transmembrane domain protein responsible for the ATP-dependent transport of cytosolic monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles. This sequestration achieves two critical neurochemical objectives: (1) concentration of neurotransmitters for subsequent activity-dependent exocytotic release, and (2) protection of labile neurotransmitters like dopamine from enzymatic degradation by cytoplasmic monoamine oxidase. The transporter utilizes the vesicular proton gradient generated by vacuolar ATPase as its primary energy source, exchanging two luminal H⁺ ions for one protonated monoamine substrate12.
VMAT2 exhibits distinct pharmacological properties compared to the non-neuronal vesicular monoamine transporter 1 isoform, including higher affinity for monoamine substrates (dopamine Km = 1.59 ± 0.14 µM for VMAT2 vs. 7.0 ± 0.6 µM for VMAT1) and heightened sensitivity to inhibition by tetrabenazine (Ki ≈ 50 nM vs. >2 µM for VMAT1)34. These functional differences arise from specific residues within transmembrane domains:
Table 1: Key Residues Governing VMAT2-Specific Pharmacology
Residue (VMAT2 Numbering) | Functional Role | Effect of Mutation to VMAT1 Equivalent |
---|---|---|
Proline 237 | Histamine recognition | 7-fold ↓ histamine affinity |
Alanine 315 | Tetrabenazine sensitivity | 15-fold ↓ tetrabenazine inhibition |
Tyrosine 434 | Serotonin/tetrabenazine interaction | ↓ serotonin transport efficiency (kcat) |
Aspartate 461 | Substrate recognition (ring nitrogen specificity) | ↓ serotonin and histamine affinity |
Lysine 446 | Tetrabenazine and serotonin binding | Loss of high-affinity tetrabenazine interaction |
[Data derived from mutational studies^4]5
The strict dependence of vesicular filling on VMAT2 function positions this transporter as a critical regulator of presynaptic monoamine homeostasis. By controlling both the quantal size of neurotransmitter release and cytosolic neurotransmitter concentrations, VMAT2 directly modulates neurotransmitter availability for reverse transport via plasma membrane transporters—a mechanism central to psychostimulant effects67.
The structural progression of vesicular monoamine transporter 2 inhibitors originated with natural products like lobeline (a piperidine-containing alkaloid from Lobelia inflata), which demonstrated inhibition of both vesicular monoamine transporter 2 (Ki = 0.90 µM for [³H]dihydrotetrabenazine binding) and dopamine transporter (low micromolar affinity). While lobeline inhibited methamphetamine-evoked dopamine release (IC₅₀ = 0.42 µM) and reduced methamphetamine self-administration in rats, its high affinity for nicotinic acetylcholine receptors limited selectivity89. Subsequent efforts focused on chemical defunctionalization to improve vesicular monoamine transporter 2 specificity, yielding lobelane—a saturated analog lacking lobeline’s hydroxyl and keto functionalities. Though lobelane exhibited improved vesicular monoamine transporter 2 selectivity and inhibited methamphetamine-induced dopamine release, its low water solubility and development of tolerance in behavioral assays necessitated further optimization10.
The strategic incorporation of hydrophilic moieties while retaining critical pharmacophoric elements marked the next design phase:
Table 2: Comparative Pharmacology of Vesicular Monoamine Transporter 2 Inhibitor Scaffolds
Compound Class | Representative | VMAT2 Ki (nM) | DAT Ki (nM) | VMAT2:DAT Selectivity | METH-evoked DA Release IC₅₀ |
---|---|---|---|---|---|
Natural Alkaloid | Lobeline | 900 | >10,000 | ~11-fold | 0.42 µM |
Saturated Defunctionalized | Lobelane | 240 | 8,300 | ~35-fold | 0.32 µM |
N-1,2-Diol Piperidine | GZ-793A | 30 | >10,000 | >333-fold | 10.6 µM |
Pyrrolidine Analog | UKCP-110 | 82 | 1,520 | ~19-fold | 1.2 µM |
2,5-Disubstituted Pyrrolidine | AV-2-192 | 18* | Not reported | Not reported | Significant inhibition* |
[Data synthesized from multiple studies^1]1314 (*Value from piperidine-based AV-2-192 cited for structural context)
The conformational impact of pyrrolidine substitution proved significant. Molecular modeling revealed that 2,5-disubstituted pyrrolidines adopt distinct spatial orientations compared to 2,6-disubstituted piperidines, potentially explaining their engagement with alternative binding sites on vesicular monoamine transporter 2. Specifically:
Table 3: Conformational Differences Between Piperidine and Pyrrolidine Vesicular Monoamine Transporter 2 Inhibitors
Parameter | Piperidine Scaffold (e.g., GZ-793A) | Pyrrolidine Scaffold (e.g., UKCP-110) | Functional Consequence |
---|---|---|---|
Ring Size | 6-membered | 5-membered | Altered distance between pharmacophoric elements |
N-substituent flexibility | High (sp³-hybridized N) | Moderate (partial double-bond character) | Differential interaction with binding pocket |
Dihedral Angle (Ar-N-Ar) | ~180° (trans-disubstituted) | ~120° | Distinct spatial presentation of aryl groups |
Binding Site Preference | Dihydrotetrabenazine site | Dihydrotetrabenazine or alternate site | Potential for non-competitive inhibition |
Methamphetamine exerts its primary neuropharmacological effects by disrupting vesicular monoamine transporter 2-mediated monoamine storage and promoting reverse transport via the dopamine transporter. The mechanistic sequence involves:
This dopamine surge underlies methamphetamine’s reinforcing properties. Critically, vesicular monoamine transporter 2 function is compromised early in methamphetamine neurotoxicity: within 24 hours of methamphetamine exposure (4×10 mg/kg, 2-hour intervals), vesicular [³H]dopamine uptake decreases >70% in isolated vesicles, though total vesicular monoamine transporter 2 protein (measured by [³H]dihydrotetrabenazine binding in homogenates) remains unchanged until day 625. This suggests functional vesicular impairment precedes protein loss.
Vesicular monoamine transporter 2 inhibitors like the pyrrolidine analog UKCP-110 exert therapeutic effects through pharmacological antagonism of methamphetamine’s actions:
The structural refinement from piperidine to pyrrolidine cores thus represents a strategic advance in developing pharmacotherapeutics that target the vesicular monoamine transporter 2-dependent mechanisms of methamphetamine addiction without compromising dopaminergic function or incurring significant off-target effects.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1